N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide
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Overview
Description
N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a piperazine ring, a pyridine ring, and a sulfonamide group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide typically involves the reaction of 4-(piperazin-1-yl)pyridine with dimethylamine and a sulfonyl chloride derivative. The reaction is usually carried out under basic conditions, often using a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Triethylamine, sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial properties and potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit the enzyme dihydropteroate synthase. This inhibition disrupts the synthesis of folic acid, which is essential for bacterial growth and replication . Additionally, the piperazine ring may interact with GABA receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- N,N-Dimethyl-4-(piperazin-1-yl)aniline hydrochloride
- N,N-Dimethyl-4-(piperazin-1-yl)pyrimidin-2-amine hydrochloride
- N,N-Dimethyl-4-(piperazin-1-yl)aniline dihydrochloride .
Uniqueness
N,N-Dimethyl-4-(piperazin-1-yl)pyridine-3-sulfonamide is unique due to its combination of a piperazine ring, a pyridine ring, and a sulfonamide group. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H18N4O2S |
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Molecular Weight |
270.35 g/mol |
IUPAC Name |
N,N-dimethyl-4-piperazin-1-ylpyridine-3-sulfonamide |
InChI |
InChI=1S/C11H18N4O2S/c1-14(2)18(16,17)11-9-13-4-3-10(11)15-7-5-12-6-8-15/h3-4,9,12H,5-8H2,1-2H3 |
InChI Key |
PUDBBAWOJRAPLD-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CN=C1)N2CCNCC2 |
Origin of Product |
United States |
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